

Dichloromethane-d2: A Technical Guide to its Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of **dichloromethane-d2** (CD2Cl2), a deuterated solvent widely utilized in nuclear magnetic resonance (NMR) spectroscopy and as a tracer in various chemical reactions. This document details its boiling and melting points, presenting the data in a clear, tabular format. Furthermore, it outlines standardized experimental protocols for the determination of these critical parameters, ensuring accurate and reproducible results in the laboratory.

Physicochemical Data of Dichloromethane-d2

The boiling and melting points are fundamental physical constants that are indicative of a substance's purity. The following table summarizes the reported values for **dichloromethane-d2**.

Property	Value
Boiling Point	39.6 - 40 °C[1][2][3][4][5]
Melting Point	-97 °C to -95.1 °C[1][2][3][4][5]

Experimental Protocols



Accurate determination of boiling and melting points is crucial for the verification of a substance's identity and purity. The following sections describe the standard capillary methods for these measurements.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

- Sample Preparation: A small amount of the crystalline dichloromethane-d2 is finely powdered.
- Capillary Tube Filling: A capillary tube, sealed at one end, is filled with the powdered sample to a height of 2-3 mm. The sample is packed down by tapping the tube.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, often alongside a thermometer.
- Heating: The sample is heated at a controlled and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and
 the temperature at which the last solid crystal disappears (completion of melting) are
 recorded. The range between these two temperatures is the melting point range.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Methodology:

Sample Preparation: A small volume (a few milliliters) of liquid dichloromethane-d2 is
placed in a small test tube or fusion tube.

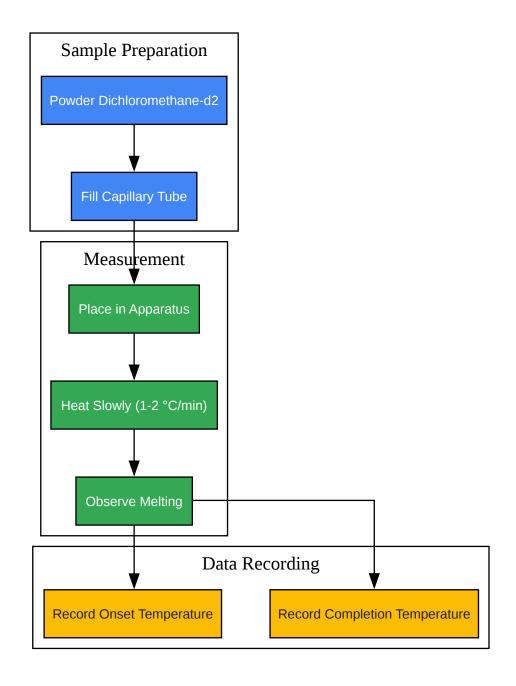


- Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid with the open end downwards.
- Apparatus Setup: The test tube containing the sample and inverted capillary is attached to a thermometer and heated in a liquid bath (e.g., paraffin oil) using a Thiele tube or a beaker on a hot plate.[6]
- Heating and Observation: The liquid is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.
- Recording the Boiling Point: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[6]

Visualized Experimental Workflows

To further elucidate the experimental procedures, the following diagrams illustrate the logical flow of the melting and boiling point determination processes.

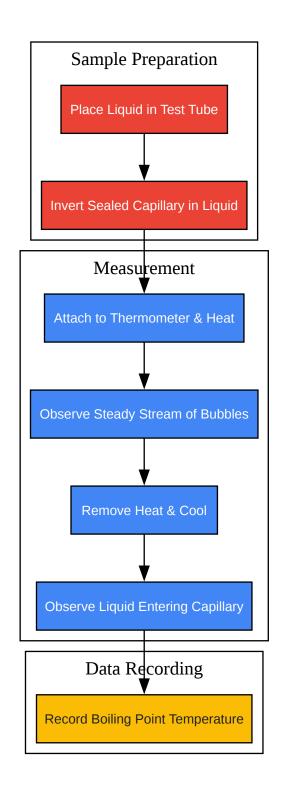




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Workflow for Melting Point Determination.





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